4-Nitrophenyl phenylphosphonate
Description
Significance of Phosphate (B84403) Esters as Research Probes
Phosphate esters are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). researchgate.net This biological prevalence makes synthetic phosphate esters, particularly aryl esters, invaluable as research probes. nih.gov They are frequently employed to study the enzymes that catalyze the transfer of phosphoryl groups, a ubiquitous biological reaction. nih.gov
Scientists utilize these compounds as:
Enzyme Substrates: Aryl phosphates are often used as model substrates to measure the activity of enzymes such as phosphatases and phosphodiesterases. sigmaaldrich.comnih.gov The hydrolysis of these substrates can be easily monitored, often through the release of a chromogenic (color-producing) or fluorogenic leaving group. rsc.org
Enzyme Inhibitors: Certain phosphate esters can act as inhibitors, binding to an enzyme's active site and blocking its normal function. nih.govtcichemicals.com This is crucial for studying enzyme mechanisms and for the development of therapeutic agents.
Mechanistic Probes: The systematic variation of the aryl groups allows researchers to probe the electronic and steric requirements of enzyme-catalyzed reactions, providing insight into the transition states and intermediates of these processes. nih.gov
Overview of Bis(4-nitrophenyl) Phosphate (BNPP) as a Model Compound
Among the many aryl phosphate esters used in research, Bis(4-nitrophenyl) phosphate (BNPP) is a prominent example. chemicalbook.comsigmaaldrich.com It is widely used as a chromogenic substrate for various phosphodiesterases. The utility of BNPP stems from its hydrolysis, which releases 4-nitrophenol (B140041) (or the 4-nitrophenolate (B89219) ion under alkaline conditions), a compound that has a distinct yellow color and can be quantified using spectrophotometry. rsc.orgnih.gov This property allows for a continuous and straightforward assay of enzyme activity.
BNPP has been instrumental in characterizing the kinetics and mechanisms of numerous enzymes and in studying the effect of various factors on their catalytic activity. rsc.org It also serves as a model compound for investigating the cleavage of the phosphodiester bonds found in nucleic acids.
Distinction from Bis(4-nitrophenyl) Phenyl Phosphate (Phosphotriester)
It is critical to distinguish Bis(4-nitrophenyl) phosphate (BNPP) from the titular compound of this article, Bis(4-nitrophenyl) phenyl phosphate . The core difference lies in their structural classification: BNPP is a phosphodiester, whereas Bis(4-nitrophenyl) phenyl phosphate is a phosphotriester. rsc.orgresearchgate.net
A phosphate functional group can form one, two, or three ester linkages with organic groups (R), leading to monoesters, diesters, or triesters, respectively. researchgate.net
Bis(4-nitrophenyl) phosphate (BNPP) has two 4-nitrophenyl groups esterified to the phosphate and one remaining hydroxyl (-OH) group, making it a phosphodiester and an acidic compound (specifically, bis(4-nitrophenyl)phosphoric acid). nih.gov
Bis(4-nitrophenyl) phenyl phosphate has three organic groups esterified to the phosphate (two 4-nitrophenyl groups and one phenyl group), making it a neutral phosphotriester .
This structural difference profoundly impacts their chemical properties and reactivity. The presence of the third ester linkage in the phosphotriester blocks the acidic site found in the phosphodiester.
The nomenclature of organophosphates reflects the number and type of organic substituents attached to the central phosphorus atom. The distinction between mono-, di-, and triesters is fundamental to their classification.
| Structural Class | General Structure | Example Compound Name | Number of Ester Linkages |
| Monoester | O=P(OR)(OH)₂ | 4-Nitrophenyl phosphate | One |
| Diester | O=P(OR)₂(OH) | Bis(4-nitrophenyl) phosphate (BNPP) | Two |
| Triester | O=P(OR)₃ | Bis(4-nitrophenyl) phenyl phosphate | Three |
| Triester | O=P(OR)₃ | Tris(4-nitrophenyl) phosphate | Three |
This table illustrates the classification of phosphate esters based on the number of organic groups attached.
A review of the scientific literature reveals extensive research on the phosphodiester BNPP and the related triester Tris(4-nitrophenyl) phosphate. sigmaaldrich.com BNPP is a staple substrate for phosphodiesterases, and Tris(4-nitrophenyl) phosphate is sometimes used in studies of phosphotriesterases.
In stark contrast, academic research focusing specifically on Bis(4-nitrophenyl) phenyl phosphate is notably scarce. While it is structurally an intermediate between the well-studied BNPP and Tris(4-nitrophenyl) phosphate, it does not appear to have been widely adopted as a standard research tool or model compound. Searches for its synthesis, hydrolysis kinetics, or application as an enzymatic probe yield minimal specific results compared to its close chemical relatives. This suggests that for most research applications, scientists have preferentially utilized the more acidic phosphodiester (BNPP) or the more symmetrical phosphotriester (Tris(4-nitrophenyl) phosphate) as model substrates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBAYXOERKFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959648 | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38873-96-0 | |
| Record name | 4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Nitrophenyl Phosphate
Classical Esterification Routes to Phosphate (B84403) Diesters
Classical esterification methods, while fundamental to creating P-O bonds, are often more suited for producing symmetrical phosphates or require activating agents for synthesizing complex, unsymmetrical esters. organic-chemistry.org The direct reaction of phosphoric acid with phenols is challenging and typically requires harsh conditions and effective water removal to drive the equilibrium toward the ester products.
A more controlled classical approach involves the use of condensing agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which can facilitate the formation of phosphate diesters from a phosphate monoester and an alcohol. acs.org However, for a triester like bis(4-nitrophenyl) phenyl phosphate, these methods are less direct and can be inefficient. The primary challenge lies in the selective, stepwise introduction of three different alcohol/phenol (B47542) groups onto the phosphate core. Therefore, more reactive phosphorus species are generally preferred for the synthesis of such mixed triesters.
Approaches Involving Phosphorochloridates as Precursors
The most effective and widely used strategy for synthesizing mixed aryl phosphate esters involves the use of phosphorochloridates. nih.govgoogle.com This method offers high reactivity and control over the substitution pattern. The synthesis of bis(4-nitrophenyl) phenyl phosphate is efficiently achieved through a sequential reaction starting from phosphorus oxychloride (POCl₃).
The general synthetic sequence is as follows:
Formation of Phenyl Phosphorodichloridate: Phosphorus oxychloride is reacted with one equivalent of phenol. This reaction is carefully controlled, often at temperatures between 40°C and 100°C, to favor the formation of the monosubstituted product, phenyl phosphorodichloridate (C₆H₅OP(O)Cl₂). google.comgoogle.com Using a slight excess of POCl₃ can help minimize the formation of diphenylated byproducts. google.com
Formation of the Final Triester: The resulting phenyl phosphorodichloridate is then reacted with two equivalents of 4-nitrophenol (B140041) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen chloride (HCl) that is eliminated during the reaction, driving the synthesis to completion. This step yields the target compound, bis(4-nitrophenyl) phenyl phosphate.
A related precursor, 4-nitrophenyl phenyl phosphorochloridate, can also be used as a key phosphorylating agent in similar synthetic schemes, particularly in the context of oligonucleotide synthesis. rsc.org This highlights the modularity of the phosphorochloridate approach in building complex phosphate structures. acs.orgnih.gov
Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis
Optimizing the synthesis of bis(4-nitrophenyl) phenyl phosphate is crucial for achieving high yield and purity, which is essential for its subsequent applications. Key parameters that require careful control include the choice of reagents, solvent, catalyst (or base), and temperature. nih.govgoogle.com
The reaction involving phosphorochloridates is highly sensitive to moisture; therefore, anhydrous conditions are mandatory to prevent the hydrolysis of the reactive chloride intermediates back to phosphoric acids. The choice of base is also critical; a non-nucleophilic tertiary amine is preferred to avoid competing reactions. The reaction is typically performed at low temperatures initially to control the exothermic reaction, followed by a period at room temperature or with gentle heating to ensure completion.
Table 1: Optimization of Reaction Conditions for Phosphorochloridate-Based Synthesis
| Parameter | Condition/Reagent | Rationale/Purpose | Reference |
|---|---|---|---|
| Starting Material | Phenyl phosphorodichloridate | A reactive intermediate that allows for the sequential addition of aryl groups. | google.comresearchgate.net |
| Reactant | 4-Nitrophenol | Provides the two 4-nitrophenoxy groups for the final product. | google.comnih.gov |
| Base | Pyridine or Triethylamine | Acts as a non-nucleophilic scavenger for the HCl byproduct, driving the reaction forward. | organic-chemistry.orgnih.gov |
| Solvent | Anhydrous Dichloromethane, Acetonitrile (B52724), or Toluene | Provides a non-reactive medium and ensures solubility of reactants. Must be anhydrous to prevent hydrolysis of the phosphorochloridate. | organic-chemistry.orggoogle.com |
| Temperature | 0°C to room temperature | Initial cooling helps to control the exothermic reaction, followed by warming to ensure the reaction proceeds to completion. | google.com |
| Purification | Flash Chromatography or Recrystallization | Required to remove the tertiary amine hydrochloride salt and any unreacted starting materials or byproducts, ensuring the high purity of the final product. | nih.gov |
Mechanistic Investigations of Bis 4 Nitrophenyl Phosphate Reactivity
Non-Enzymatic Hydrolysis Pathways
The hydrolysis of phosphate (B84403) esters like Bis(4-nitrophenyl) phenyl phosphate involves the cleavage of a phosphorus-oxygen bond and can proceed through several pathways depending on the reaction conditions, particularly the pH of the medium. These reactions are typically monitored by spectrophotometrically measuring the release of the yellow p-nitrophenolate anion. acs.org
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of neutral phosphate triesters is a recognized, albeit complex, reaction pathway. For analogous compounds such as p-nitrophenyl diphenyl phosphate, hydrolysis is catalyzed by strong acids like perchloric acid, sulfuric acid, and hydrochloric acid. acs.org The general mechanism involves the protonation of one of the phosphoryl oxygen atoms. This initial protonation step increases the electrophilicity of the central phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.
However, the kinetics of this process are not straightforward. Studies on p-nitrophenyl diphenyl phosphate in a 95:5 dioxane-water mixture have shown that the observed rate constant reaches a maximum at a specific acid concentration (e.g., ~1.5 M for HClO₄) and then decreases as the acid concentration is further increased. acs.orgnih.gov This phenomenon suggests that factors beyond simple protonation, such as negative electrolyte effects and changes in water activity at high acid concentrations, play a significant role. acs.org The reaction is characterized by a small activation energy and a very negative activation entropy, which implies a highly ordered and strongly hydrated transition state. acs.org
Base-Catalyzed Hydrolysis
In alkaline conditions, the hydrolysis of Bis(4-nitrophenyl) phenyl phosphate is significantly accelerated. This pathway involves a direct nucleophilic attack of the hydroxide (B78521) ion (OH⁻), a potent nucleophile, on the electrophilic phosphorus center. This is generally the dominant mechanism at high pH. nih.gov
The reaction with hydroxide ion is a bimolecular process, and its rate is directly proportional to the concentration of both the phosphate ester and the hydroxide ion. For related phosphate triesters, the reaction proceeds without the complexities of rate maxima seen in acid-catalyzed conditions. acs.org The presence of electron-withdrawing groups, such as the two p-nitrophenyl groups in the target molecule, enhances the electrophilicity of the phosphorus atom, making it more susceptible to attack by the hydroxide nucleophile.
Spontaneous Hydrolysis Kinetics in Aqueous Media
Spontaneous hydrolysis, or neutral hydrolysis, refers to the reaction with water in the absence of acid or base catalysts. For phosphate triesters, this reaction is typically very slow. acs.orgacs.org The half-life of a phosphate ester in water is often used as a fundamental measure of its stability. acs.org
The rate of spontaneous hydrolysis is highly dependent on the nature of the groups attached to the phosphate core. For triesters with good leaving groups like 4-nitrophenolate (B89219), the reaction still proceeds slowly at neutral pH and ambient temperature. For instance, the related diester bis(p-nitrophenyl) phosphate (BPNPP) has an extrapolated spontaneous hydrolysis rate constant of just 1.1 x 10⁻¹¹ s⁻¹ at 25°C. researchgate.net While neutral triesters are more reactive than their corresponding diester anions, their spontaneous hydrolysis remains a slow process. The reaction involves a water molecule acting as the nucleophile, often assisted by other water molecules acting as general base or acid catalysts to facilitate proton transfers in the transition state. acs.org
Role of Leaving Group Basicity and Electronic Effects
The rate of hydrolysis of phosphate esters is profoundly influenced by the stability of the leaving group, which is inversely related to its basicity (or directly related to the pKa of its conjugate acid). The 4-nitrophenoxy group is an excellent leaving group because the negative charge of the resulting 4-nitrophenolate anion is stabilized through resonance and the strong electron-withdrawing effect of the para-nitro group.
In the case of Bis(4-nitrophenyl) phenyl phosphate, there are three potential leaving groups: two 4-nitrophenolate groups and one phenolate (B1203915) group. The pKa of 4-nitrophenol (B140041) is approximately 7.15, while the pKa of phenol (B47542) is about 9.95. The lower pKa of 4-nitrophenol indicates that its conjugate base, 4-nitrophenolate, is a much weaker base and therefore a much better leaving group than phenolate. Consequently, hydrolysis will proceed almost exclusively via the cleavage of one of the P-O-nitrophenyl bonds.
Table 1: pKa Values of Potential Leaving Groups
| Compound | Leaving Group | pKa of Conjugate Acid | Leaving Group Ability |
| 4-Nitrophenol | 4-Nitrophenolate | ~7.15 | High |
| Phenol | Phenolate | ~9.95 | Moderate |
Nucleophilic Substitution Mechanisms at Phosphorus Center
Phosphoryl transfer reactions, such as the hydrolysis of Bis(4-nitrophenyl) phenyl phosphate, are classic examples of nucleophilic substitution at a tetracoordinate phosphorus atom. The precise mechanism can range from fully dissociative to fully associative, but for phosphate triesters, associative pathways are generally favored. acs.org
Associative (Sₙ2(P)) Pathways
The associative mechanism for nucleophilic substitution at phosphorus (often termed Sₙ2(P)) involves the formation of a bond between the nucleophile and the phosphorus atom in the rate-determining step. This process can occur via two main variations:
A concerted, one-step mechanism (AₙDₙ): This is a direct substitution analogous to the Sₙ2 reaction at a carbon center. The nucleophile attacks the phosphorus atom, leading to a single trigonal bipyramidal (TBP) transition state where the nucleophile and the leaving group occupy the apical positions. Bond formation and bond breaking occur simultaneously.
A stepwise, two-step mechanism (Aₙ + Dₙ): This pathway involves the formation of a discrete, pentacoordinate phosphorane intermediate (TBP-5C). acs.org The nucleophile first adds to the phosphate to form this intermediate, which then breaks down in a second step to release the leaving group.
For the hydrolysis of neutral phosphate triesters like Bis(4-nitrophenyl) phenyl phosphate, evidence often points towards the stepwise mechanism involving a phosphorane intermediate. acs.orgacs.org The attack of the nucleophile (e.g., H₂O or OH⁻) leads to the formation of this relatively stable intermediate. This intermediate is stabilized by the presence of electron-withdrawing groups, such as the nitrophenyl groups, in the equatorial positions of the trigonal bipyramidal structure. The reaction is completed when one of the 4-nitrophenolate groups, being the best leaving groups, is expelled from an apical position.
Compound List
Dissociative (SN1(P)) Pathways
The hydrolysis of phosphate esters like Bis(4-nitrophenyl) phosphate (BNPP) can proceed through different mechanistic pathways, broadly categorized as associative or dissociative. A purely dissociative pathway, denoted as SN1(P) or DN + AN, involves a two-step mechanism. The first and rate-determining step is the cleavage of the P-O bond to the leaving group, forming a highly reactive, short-lived pentacovalent phosphoryl cation or, more commonly, a metaphosphate intermediate. This is followed by a rapid, non-rate-determining attack of a nucleophile (like water) on the intermediate.
For the uncatalyzed hydrolysis of phosphate monoester dianions, the transition state is generally considered to be "loose," with extensive bond fission to the leaving group and very little bond formation to the incoming nucleophile. nih.gov This suggests a mechanism with significant dissociative character, approaching the SN1(P) limit. nih.gov Theoretical studies on phosphate ester hydrolysis show that while both associative and dissociative mechanisms are possible, the dissociative (DN + AN) process is often favored in the absence of metal ions. nih.gov This pathway involves the formation of the metaphosphate intermediate, which is then attacked by water. nih.gov In enzymatic systems that operate without metal ions, a dissociative process is also considered more likely. nih.gov
Transition State Characterization and Analysis (e.g., Expansive vs. Compact)
The nature of the transition state in the hydrolysis of phosphate esters provides crucial insights into the reaction mechanism. Transition states can be described on a spectrum from "expansive" (or loose) to "compact" (or tight). An expansive transition state is characteristic of a dissociative (SN1-like) mechanism, where the bond to the leaving group is substantially broken, while the bond to the incoming nucleophile has barely started to form. nih.gov Conversely, a compact transition state is typical of an associative (SN2-like) mechanism, featuring significant bond formation to the nucleophile and less advanced cleavage of the bond to the leaving group.
Linear Free Energy Relationships (LFER), such as Brønsted analysis, are powerful tools for characterizing these transition states. The Brønsted coefficient, βlg, which correlates the reaction rate with the pKa of the leaving group, provides a measure of the extent of P-O bond cleavage in the transition state. A large negative βlg value (e.g., -1.23 for the uncatalyzed hydrolysis of monoester dianions) indicates extensive negative charge development on the leaving group's oxygen atom in the transition state, which is indicative of a dissociative, expansive transition state with significant bond fission. nih.gov
Kinetic isotope effect (KIE) studies also help elucidate the transition state structure. Analysis of the hydrolysis of paraoxon (B1678428) and diethyl phenyl phosphate by a phosphotriesterase from Sphingobium sp. TCM1 pointed towards an early associative transition state. acs.org In the context of the enzyme protein phosphatase-1 (PP1) hydrolyzing 4-nitrophenyl phosphate, KIE and βlg data suggested a transition state for alkaline hydrolysis similar to that of diesters with the same leaving group. nih.gov Computational studies further refine this picture, suggesting that for many phosphate hydrolyzing enzymes, the mechanism avoids direct proton transfer from the attacking water molecule to the phosphate reaction center, as this would hinder the breaking of the P-O bond with the leaving group. longdom.org
Catalytic Hydrolysis by Metal Complexes and Nanoparticles
The extreme stability of the phosphodiester bond in compounds like BNPP necessitates the use of catalysts to achieve cleavage under mild conditions. ias.ac.in A wide array of synthetic catalysts, particularly those involving metal complexes and nanoparticles, have been developed to mimic the function of natural metalloenzymes that hydrolyze phosphate esters. researchgate.net
Role of Transition Metal Ions (e.g., Zn(II), Cu(II), Tb(III), Lanthanides) in Hydrolytic Cleavage
Various transition metal ions have proven effective in promoting the hydrolysis of BNPP. The catalytic activity stems from the metal ion's ability to function as a Lewis acid, coordinate to the substrate, and/or activate a nucleophile.
Zn(II) Complexes: Zinc is a key metal ion in many natural phosphatases. libretexts.org Theoretical studies on Zn(II) complexes with uncoordinated nucleophiles have been used to investigate the hydrolytic cleavage mechanisms of BNPP. nih.govresearchgate.net These studies highlight the importance of the pKa of the Zn(II)-bound water molecules and the dimerization tendency of the complexes in determining the reaction pathway. nih.gov
Cu(II) Complexes: Dinuclear copper(II) complexes, particularly oxamido-bridged structures, have been shown to be potent catalysts for BNPP hydrolysis, achieving rate enhancements of up to 106-fold compared to the spontaneous reaction. researchgate.netscispace.com The synergistic effect of the two copper ions is crucial for this high reactivity. scispace.com Heterodinuclear Cu(II)Ni(II) complexes have also been studied, with their catalytic efficiency depending on the specific ligand structure. tandfonline.com
Lanthanide Ions (e.g., Tb(III), La(III), Ce(IV)): Lanthanide ions are exceptionally effective catalysts for phosphate ester cleavage. rsc.org Lanthanum(III) has been shown to work cooperatively with other metal ions like iron(III) and manganese(III) to catalyze BNPP hydrolysis. rsc.orgrsc.org Cerium(IV) is particularly noteworthy for its ability to efficiently hydrolyze phosphodiester linkages. researchgate.net The hydrolysis of BNPP with a Ce(IV) complex exhibited first-order kinetics with a rate constant of (1.1 ± 0.1) × 10⁻³ s⁻¹ at 25 °C. acs.org Terbium(III) and Europium(III) have also been used in homogeneous catalysis for phosphate ester hydrolysis. nii.ac.jp
Other Ions: Manganese(III) Schiff base complexes have been shown to efficiently promote BNPP hydrolysis, with a rate enhancement of six orders of magnitude over the uncatalyzed reaction. ias.ac.in
The table below summarizes the catalytic activity of various metal complexes in the hydrolysis of BNPP.
| Metal Ion/Complex Type | Substrate | Key Findings | Reference(s) |
| Cu(II)Ni(II) Heterodinuclear | BNPP | Active species is the aquo-hydroxo form; mechanism involves bifunctional activation. | tandfonline.com |
| Oxamido-bridged Dinuclear Cu(II) | BNPP | ~1 x 106-fold rate increase due to synergistic effect of two Cu ions and micellar concentration. | scispace.com |
| La(III) with other metal ions | BNPP | Shows cooperative catalysis with Fe(III), Mn(III), Sn(IV), In(III), and Ga(III). | rsc.orgrsc.org |
| Schiff Base Mn(III) | BNPP | 106-fold rate enhancement; active species is the metal–aqua–hydroxyl form. | ias.ac.in |
| LOEtCe(NO3)3 (Ce(IV)) | BNPP | First-order rate constant of (1.1 ± 0.1) × 10-3 s-1 at 25 °C. | acs.org |
| Cu(II) bipyridine on Au Nanoparticles | BNPP | 1000-fold enhancement when attached to gold nanoparticles and irradiated with a green laser. | rsc.org |
Metal-Activated Water/Hydroxide as Nucleophiles
A primary mechanism by which metal ions catalyze phosphate ester hydrolysis is by activating a coordinated water molecule. The Lewis acidic metal ion polarizes the O-H bond of a bound water molecule, lowering its pKa and increasing the concentration of the more potent nucleophile, hydroxide (OH⁻), at neutral pH. libretexts.orgtandfonline.com This metal-bound hydroxide then acts as the nucleophile, attacking the electrophilic phosphorus center of the BNPP molecule. researchgate.net
In many catalytic systems, the kinetically active species has been identified as an aquo-hydroxo form of the metal complex. ias.ac.intandfonline.com For instance, in the hydrolysis of BNPP catalyzed by heterodinuclear Cu(II)Ni(II) complexes, the active species was determined to be the [CuNi(H₂O)OH] form. tandfonline.com Similarly, for Schiff base manganese(III) complexes, the metal–aqua–hydroxyl form, [MnL₂(H₂O)(OH)], is considered the true active species. ias.ac.in This strategy of generating a potent, localized nucleophile at the active site is a hallmark of many natural and artificial metallo-hydrolases. researchgate.net
Substrate Activation Mechanisms in Metal-Catalyzed Systems
In addition to activating the nucleophile, metal ions can also activate the BNPP substrate itself, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. This is achieved through Lewis acid activation, where the metal ion coordinates to one or more of the oxygen atoms of the phosphate group. tandfonline.com
In dinuclear metal complexes, a common and highly effective mechanism is "double Lewis acid activation." Here, the two metal centers bridge the phosphate group, coordinating to the phosphoryl oxygens. tandfonline.com This dual coordination withdraws electron density from the phosphorus atom more effectively than a single metal ion, significantly enhancing its electrophilicity. This mechanism, combined with the intramolecular attack by a metal-bridging hydroxide, is believed to be responsible for the high reactivity of many dinuclear complexes in BNPP hydrolysis. researchgate.nettandfonline.com
Micellar Catalysis and Its Influence on Reaction Rates and Mechanisms
The rates and mechanisms of BNPP hydrolysis can be dramatically influenced by the presence of micelles, which are aggregates of surfactant molecules that form in solution above a certain concentration (the critical micelle concentration, CMC). sci-hub.se The use of metallomicelles, which are micelles containing dissolved metal complexes, can lead to significant rate enhancements due to a combination of factors. researchgate.nettandfonline.com
One major factor is the local concentration effect. Both the metal complex catalyst and the BNPP substrate can be concentrated within the micellar pseudophase, increasing the probability of their interaction and thus accelerating the reaction. scispace.com Furthermore, the microenvironment of the micelle can be different from the bulk solution, which can stabilize the transition state or alter the pKa of the metal-bound water, leading to a higher concentration of the active metal-hydroxide species. researchgate.nettandfonline.com
Studies using various surfactants like Brij35 (non-ionic), CTAB (cationic), and LSS (anionic) have shown that the choice of surfactant is critical. ias.ac.inscispace.comtandfonline.com For instance, the hydrolysis of BNPP catalyzed by Schiff base manganese(III) complexes was found to be much faster in a Gemini surfactant medium than in traditional CTAB or LSS micelles. ias.ac.in Similarly, oxamido-bridged dinuclear copper(II) complexes showed high reactivity in Brij35 micellar solutions. tandfonline.com The kinetics of these reactions are often analyzed using models that account for the partitioning of the substrate and catalyst between the aqueous and micellar phases. sci-hub.setandfonline.com
Degradation by Zero-Valent Iron Nanoparticles: Mechanisms of P-O Bond Cleavage and Nitro Group Reduction
The degradation of the organophosphorus compound Bis(4-nitrophenyl) phosphate (BNPP) by zero-valent iron (ZVI) nanoparticles has been demonstrated as a rapid and effective process. researchgate.net Studies have shown that the interaction of BNPP with ZVI nanoparticles in an aqueous medium leads to its complete degradation within a short timeframe, approximately 10 minutes. researchgate.net The mechanism of this degradation is a two-step process that begins with the hydrolysis of the phosphate ester, followed by the reduction of the nitro groups.
The initial and crucial step in the degradation of BNPP is the cleavage of the P-O bonds, a process catalyzed by the ZVI nanoparticles. researchgate.net This hydrolytic step is significant because phosphoester bonds are generally very stable and resistant to hydrolysis. researchgate.net The large specific surface area of the nanoparticles provides numerous active sites where the degradation reaction occurs. researchgate.net It is proposed that the ZVI nanoparticles are able to polarize the P-O bonds, facilitating their breakage. researchgate.net
Following the initial hydrolysis, the subsequent step involves the reduction of the nitro groups present on the aromatic rings to amine groups. researchgate.net In this reduction process, water is suggested to be the source of hydrogen. researchgate.net The primary products resulting from this nitro reduction are aromatic amines. researchgate.net Specifically, the degradation of BNPP on the surface of the ZVI nanoparticles leads to the formation of p-aminophenol and p-aminophenyl phosphate. researchgate.net
Adsorption of BNPP onto the active sites on the surface of the ZVI nanoparticles.
Hydrolysis of BNPP, initiated by the catalytic action of the ZVI nanoparticles, leading to the cleavage of the P-O bonds. researchgate.net
Reduction of the nitro groups to amino groups, with water acting as the hydrogen donor. researchgate.net
The by-products of the iron nanoparticles in this reaction have been identified as magnetite (Fe₃O₄) and/or maghemite (γ-Fe₂O₃), and lepidocrocite (γ-FeOOH). researchgate.net The degradation process is monitored by UV-visible spectrophotometry, observing the changes in the concentration of BNPP. researchgate.net
Table 1: Key aspects of BNPP degradation by ZVI nanoparticles
| Feature | Description | Reference |
|---|---|---|
| Primary Mechanism | Initial hydrolysis of P-O bonds followed by reduction of nitro groups. | researchgate.net |
| Catalyst | Zero-valent iron (ZVI) nanoparticles. | researchgate.net |
| Reaction Time | Approximately 10 minutes for complete degradation. | researchgate.net |
| Initial Step | Cleavage of P-O bonds catalyzed by the ZVI nanoparticle surface. | researchgate.net |
| Subsequent Step | Reduction of nitro groups to amine groups. | researchgate.net |
| Hydrogen Source for Reduction | Water. | researchgate.net |
| Key Organic Products | p-aminophenol and p-aminophenyl phosphate. | researchgate.net |
| Iron By-products | Magnetite (Fe₃O₄), Maghemite (γ-Fe₂O₃), Lepidocrocite (γ-FeOOH). | researchgate.net |
Reactivity with Alpha-Nucleophiles
Alpha-nucleophiles are a class of nucleophiles that possess an unshared pair of electrons on an atom adjacent to the nucleophilic center, leading to enhanced reactivity known as the alpha effect. The reactions of Bis(4-nitrophenyl) phosphate (BNPP) with alpha-nucleophiles have been a subject of interest in understanding the cleavage of phosphate diesters.
Significant rate enhancements are observed for the reactions of alpha-effect nucleophiles with phosphate diesters. researchgate.net For instance, the reaction of 2,4-dinitrophenyl ethyl phosphate, a model phosphate diester, with the hydroperoxide anion (an alpha-nucleophile) shows a rate enhancement of approximately 4500-fold. researchgate.net While extensive data for BNPP with a wide range of alpha-nucleophiles is not always available, the principles derived from similar substrates are applicable.
One of the most reactive alpha-nucleophiles towards phosphate phosphorus is the hydroxylamine (B1172632) anion (NH₂O⁻). researchgate.net The kinetic reactivity of various alpha-effect nucleophiles has been shown to follow a Brønsted correlation, which relates the nucleophilic reaction rate to the basicity of the nucleophile. researchgate.net For the reactions of alpha-nucleophiles with a model phosphate diester, the Brønsted slope (βnuc) was found to be 0.41, which is greater than the slope of 0.30 observed for non-alpha-effect nucleophiles. researchgate.net This suggests a thermodynamic origin for the alpha effect in these reactions. researchgate.net
Theoretical studies have also explored the hydrolytic cleavage of BNPP catalyzed by metal complexes featuring uncoordinated nucleophiles, which can include alpha-nucleophiles like oximes. nih.gov These studies suggest that the catalytic efficiency can be attributed to the presence of these uncoordinated nucleophiles. nih.gov The mechanism often involves a ligand-based nucleophilic attack on the phosphorus center of BNPP. nih.gov
The reaction of BNPP with alkaline hydrogen peroxide, another alpha-nucleophile, results in the simultaneous liberation of approximately two equivalents of 4-nitrophenol per mole of the substrate. researchgate.net This observation suggests a mechanism that does not involve the build-up of a stable intermediate. A proposed mechanism involves a rapid intramolecular nucleophilic displacement of the 4-nitrophenolate ion by the peroxide in an initially formed 1-nitrophenyl peroxophosphate intermediate. researchgate.net
Table 2: Reactivity of selected alpha-nucleophiles with phosphate esters
| Alpha-Nucleophile | Key Findings | Reference |
|---|---|---|
| Hydroperoxide anion (HOO⁻) | Exhibits a significant alpha effect, with a rate enhancement of ~4500-fold for a model phosphate diester. | researchgate.net |
| Hydroxylamine anion (NH₂O⁻) | One of the most reactive alpha-effect nucleophiles towards phosphate phosphorus. | researchgate.net |
| Oximes (in metal complexes) | Can act as efficient uncoordinated nucleophiles for the cleavage of BNPP. | nih.gov |
| Alkaline Hydrogen Peroxide (H₂O₂) | Reacts with BNPP to simultaneously release ~2 equivalents of 4-nitrophenol, suggesting a rapid intramolecular displacement. | researchgate.net |
Applications of Bis 4 Nitrophenyl Phosphate in Chemical and Biochemical Research
As a Model Substrate for Phosphoryl Transfer Studies
BNPP serves as a classic model substrate for investigating phosphoryl transfer reactions, a fundamental process in biology. Its well-defined structure and the chromogenic nature of its hydrolysis product, 4-nitrophenol (B140041), facilitate the kinetic analysis of enzymes like phosphatases and phosphodiesterases. evitachem.commoleculardepot.com The compound has been employed to determine the enzyme activity of root phosphodiesterases in plants and to study the mechanisms of various phosphohydrolases. sigmaaldrich.commoleculardepot.com
Probing Enzyme Mimics and Artificial Metalloenzymes
The predictable reactivity of BNPP makes it an excellent substrate for assessing the catalytic efficiency of synthetic molecules designed to mimic the function of natural enzymes. These enzyme mimics and artificial metalloenzymes are developed to understand the core principles of enzymatic catalysis and to create novel catalysts for chemical transformations.
Detailed research findings include:
Dinuclear Metal Complexes: Oxamido-bridged dinuclear copper(II) complexes have been used as catalysts to study the mechanism of BNPP cleavage, providing insights into how metal centers can cooperate to facilitate phosphoryl transfer. sigmaaldrich.comsigmaaldrich.com Similarly, dinuclear Terbium(III) complexes have demonstrated catalytic activity in BNPP hydrolysis. researchgate.net
Tetravalent Metal Complexes: The hydrolysis of BNPP has been studied using tetravalent metal complexes featuring Klaui's oxygen tripodal ligand, expanding the range of metallic systems tested for phosphatase activity. moleculardepot.com
Plasmonic Nanoparticles: In a novel approach, the hydrolysis of BNPP by a Copper(II) bipyridine complex was enhanced 1000-fold when the complex was attached to gold nanoparticles and irradiated with a green laser. rsc.org This photo-enhanced catalysis was monitored by observing the formation of the 4-nitrophenolate (B89219) product at 405 nm and demonstrated a new frontier in creating light-responsive artificial enzymes. rsc.org
| Enzyme Mimic/Artificial Metalloenzyme | Metal Center(s) | Key Finding | Reference |
|---|---|---|---|
| Oxamido-bridged dinuclear complexes | Copper(II) | Used to study the mechanism of BNPP cleavage. | sigmaaldrich.comsigmaaldrich.com |
| Complexes with Klaui's oxygen tripodal ligand | Tetravalent Metals | Demonstrated BNPP hydrolysis activity. | moleculardepot.com |
| Bipyridine-capped plasmonic nanoparticles | Copper(II) on Gold Nanoparticles | Achieved a 1000-fold photo-enhanced hydrolysis of BNPP. | rsc.org |
| Complexes with BDBPH ligand | Terbium(III) | Catalyzed BNPP hydrolysis, with the dinuclear monohydroxo species being the most active. | researchgate.net |
Investigations of Phosphatase and Phosphodiesterase Mechanisms (Non-Clinical)
BNPP is a cornerstone substrate for the in-vitro study of phosphatase and phosphodiesterase mechanisms, helping to elucidate the fundamental steps of enzyme-catalyzed phosphate (B84403) ester cleavage. evitachem.commoleculardepot.com
By analyzing the kinetics of BNPP hydrolysis under various conditions, researchers can infer the properties of an enzyme's active site, including the roles of specific amino acid residues in binding and catalysis. For instance, studies on the restriction enzyme BfiI, which exhibits phosphodiesterase activity, have used BNPP to probe its active site. These investigations help determine the pKa values of ionizable groups at the active site that are crucial for catalytic function. researchgate.net
Kinetic Isotope Effect (KIE) studies are a powerful tool for detailing reaction mechanisms. While extensive KIE data for BNPP hydrolysis is not prominently available in the reviewed literature, such studies are common for similar substrates like 4-nitrophenyl β-D-glucopyranoside. chemrxiv.org For these related substrates, solvent isotope effects are measured to distinguish between different catalytic mechanisms, such as general acid/base catalysis versus nucleophilic participation by buffer molecules. chemrxiv.orgchemrxiv.org These established methodologies can be applied to BNPP to provide deeper insights into the transition states of the phosphoryl transfer reactions it undergoes.
The rate of an enzyme-catalyzed reaction is often highly dependent on pH, as the ionization states of catalytic residues in the active site and the substrate itself can significantly influence activity. Plotting the reaction rate against pH generates a pH-rate profile, which provides critical information about the pKa values of the residues involved in catalysis.
In the case of the BfiI restriction enzyme, the pH-dependence of BNPP hydrolysis exhibited a characteristic bell-shaped curve, with an optimal pH range of 5.5-6.0. researchgate.net The analysis of this profile allowed for the determination of kinetic and equilibrium constants, providing insight into the catalytic mechanism. researchgate.net
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Optimal pH | 5.5 - 6.0 | Reaction buffer with varying pH | researchgate.net |
| kmax | 5.3 ± 0.2 s⁻¹ M⁻¹ | Fit of experimental data between pH 5.5 and 8.5 | researchgate.net |
| pKₐ | 6.4 ± 0.1 | Fit of experimental data between pH 5.5 and 8.5 | researchgate.net |
In Organic Synthesis as a Phosphorylating Agent
Beyond its use as a substrate in biochemical assays, BNPP also finds application in organic synthesis, primarily as a phosphorylating agent. evitachem.com Phosphorylation is a key reaction for introducing a phosphate group into a molecule. While more reactive phosphorylating agents exist, BNPP can be used in specific contexts for the synthesis of phosphate esters and related compounds, which are important intermediates in various chemical syntheses. evitachem.com
Utility in Studying Peptide and Nucleic Acid Modifying Enzymes
The cleavage of the phosphodiester bond in BNPP is readily detectable, often resulting in the release of p-nitrophenol or p-nitrophenolate, which are chromogenic and can be quantified spectrophotometrically. This characteristic makes BNPP an invaluable substrate for assaying the activity of various enzymes, including phosphodiesterases and alkaline phosphatases, which are crucial in the metabolism and modification of nucleic acids and phosphorylated peptides.
For instance, BNPP has been widely used to determine the enzymatic activity of root phosphodiesterases in plants and to study the kinetic parameters of these enzymes. sigmaaldrich.com Such studies are essential for understanding nutrient cycling in ecosystems. Furthermore, research into the hydrolysis of BNPP catalyzed by metal complexes, such as dinuclear copper(II) complexes, provides insights into the mechanisms by which metalloenzymes cleave phosphodiester bonds. sigmaaldrich.com This is directly relevant to understanding the function of natural and artificial nucleases, which have numerous applications in molecular biology and therapeutics.
The study of how different enzymes interact with and cleave BNPP helps researchers to characterize the active sites of these enzymes and to understand the factors that influence their catalytic efficiency. This knowledge is fundamental to the development of enzyme inhibitors and activators with potential therapeutic applications.
Organocatalysis and Polymerization Reactions
In addition to its role in biochemical assays, Bis(4-nitrophenyl) phosphate has emerged as an effective organocatalyst, particularly in the field of polymer chemistry. Its acidic nature allows it to activate monomers and catalyze polymerization reactions without the need for metal-based catalysts, which can be advantageous in the synthesis of biocompatible and biodegradable polymers.
Catalytic Activity in Ring-Opening Polymerization (ROP) of Lactones
BNPP has been demonstrated to be a highly efficient organocatalyst for the ring-opening polymerization (ROP) of β-lactones, such as β-butyrolactone (β-BL). researcher.life The acidity of BNPP is a key factor in its catalytic efficacy. Studies have shown that BNPP is more effective than less acidic phosphate catalysts, like diphenyl phosphate (DPP), in achieving controlled polymerization of β-BL. researcher.life
The mechanism of BNPP-catalyzed ROP of β-BL involves a dual activation of both the monomer and the growing polymer chain end. researcher.life This controlled polymerization process allows for the synthesis of well-defined poly(β-butyrolactone) (PBL) with predictable molecular weights and relatively narrow polydispersities. researcher.life The versatility of this catalytic system is further highlighted by its compatibility with a range of functional initiators, enabling the production of end-functionalized PBLs with various reactive groups, including ethynyl, maleimide, and styryl moieties. researcher.life
Moreover, the catalytic activity of BNPP extends to the synthesis of block copolymers. By sequentially adding different monomers, such as ε-caprolactone or trimethylene carbonate, after the polymerization of β-BL, diblock copolymers with distinct polyester (B1180765) or polycarbonate segments can be prepared. researcher.life
Table 1: Ring-Opening Polymerization of β-Butyrolactone (β-BL) Catalyzed by Bis(4-nitrophenyl) phosphate (BNPP)
| Entry | Initiator | Monomer/Initiator/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 3-phenyl-1-propanol | 50/1/0.5 | 24 | 98 | 10,650 | 1.25 |
| 2 | 3-phenyl-1-propanol | 100/1/0.5 | 48 | 95 | - | 1.31 |
| 3 | Propargyl alcohol | 50/1/0.5 | 24 | 96 | 8,900 | 1.28 |
| 4 | N-(2-hydroxyethyl)maleimide | 50/1/0.5 | 24 | 94 | 9,200 | 1.30 |
Data synthesized from research findings on the BNPP-catalyzed ROP of β-BL. researcher.life
Studies of Lipid-Intermediate Metabolism
Bis(4-nitrophenyl) phosphate has proven to be a valuable tool for investigating the complex pathways of lipid-intermediate metabolism, particularly in the context of protein glycosylation. Its ability to inhibit specific enzymes involved in these pathways allows researchers to probe their function and to understand the topology of these processes within the cell membrane.
Inhibition of Glycosyltransferase Activity for Membrane Topology Investigations
BNPP acts as a potent inhibitor of a wide range of glycosyltransferases that utilize sugar nucleotides as donor substrates. nih.gov These enzymes are responsible for the synthesis of the oligosaccharide chains that are attached to proteins and lipids. The inhibitory effect of BNPP is generally observed at millimolar concentrations, with 10 mM often being sufficient to achieve 90% inhibition. nih.gov
Kinetic studies have revealed that BNPP exerts its inhibitory effect through competitive inhibition with respect to the sugar nucleotide donor. nih.gov For example, with a purified galactosyltransferase, BNPP competes with UDP-galactose for binding to the enzyme's active site. nih.gov
A particularly insightful application of BNPP is in the study of the membrane topology of glycosyltransferases. The accessibility of the enzyme's active site to the water-soluble BNPP can reveal its orientation within the membrane. For instance, UDP-Glc:ceramide glucosyltransferase, whose active site is exposed to the cytoplasm, is markedly inhibited by BNPP. In contrast, UDP-Glc:phospho-dolichyl glucosyltransferase, with its active site located within the lumen of the endoplasmic reticulum, is not affected by BNPP in intact membranes. nih.gov However, if the membrane is disrupted with detergents, both enzymes become susceptible to inhibition by BNPP. This differential inhibition provides a powerful method for dissecting the spatial organization of these important enzymes. nih.gov
Table 2: Inhibition of Various Glycosyltransferases by Bis(4-nitrophenyl) phosphate (BNPP)
| Glycosyltransferase | Donor Substrate | BNPP Concentration for ~90% Inhibition | Type of Inhibition |
| Sialyltransferase | CMP-sialic acid | 10 mM | Competitive |
| Fucosyltransferase | GDP-fucose | 10 mM | Competitive |
| Galactosyltransferase | UDP-galactose | 10 mM | Competitive |
| Mannosyltransferase | GDP-mannose | 10 mM | Competitive |
| Glucosyltransferase | UDP-glucose | 10 mM | Competitive |
Data compiled from studies on the inhibition of glycosyltransferases by BNPP. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Hydrolysis Mechanisms
For instance, theoretical studies on the hydrolysis of related organophosphates have successfully mapped out the entire reaction profile, starting from the nucleophilic attack on the phosphorus atom by a hydroxide (B78521) ion or water molecule. researchgate.net This initial step leads to the formation of a pentacoordinated phosphorus intermediate. researchgate.netresearchgate.net Subsequently, the breaking of the P-O bond with the leaving group occurs, which in the case of BNPP would be a p-nitrophenoxide ion. researchgate.netresearchgate.net These calculations are crucial for understanding the fundamental steps involved in the cleavage of the phosphate (B84403) ester bond.
Density Functional Theory (DFT) is a widely used computational method to investigate the geometries, energies, and properties of transition states in chemical reactions. nih.gov For the hydrolysis of BNPP, DFT calculations can model the transition state of the nucleophilic attack on the phosphorus center. github.io This involves the formation of a trigonal bipyramidal transition state, where the nucleophile and the leaving group are in apical positions.
Theoretical investigations on similar phosphate esters have shown that the transition state involves an elongated bond between the phosphorus atom and the oxygen of the leaving group (P-O(LG)). researchgate.net DFT studies can provide precise data on bond lengths, bond angles, and vibrational frequencies of the transition state, which are critical for understanding the reaction mechanism. Furthermore, DFT is employed to calculate the energy barrier of the reaction, which is a key determinant of the reaction rate. github.io Different DFT functionals may be employed to enhance the accuracy of these predictions. acs.org
Table 1: Representative Theoretical Data for Phosphate Ester Hydrolysis
| Parameter | Description | Typical Calculated Value/Observation |
|---|---|---|
| P-O(LG) bond length (Transition State) | The distance between the phosphorus and the oxygen of the leaving group in the transition state. | Elongated compared to the reactant state. researchgate.net |
| P-O(Nu) bond length (Transition State) | The distance between the phosphorus and the oxygen of the nucleophile in the transition state. | Partially formed bond. researchgate.net |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for the reaction to occur. | Varies depending on the specific reaction and computational model. github.io |
This table presents generalized findings from theoretical studies on organophosphate hydrolysis and may not represent specific values for Bis(4-nitrophenyl) phenyl phosphate.
While quantum chemical calculations are excellent for describing the electronic changes during a reaction, they are often performed in the gas phase or with implicit solvent models. Molecular dynamics (MD) simulations, often in a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, are used to explicitly model the role of the solvent, typically water, in the reaction. nih.govdiva-portal.org The solvent can significantly influence the reaction kinetics and mechanism through stabilization of the transition state and reactants. nih.gov
MD simulations can reveal how water molecules are organized around the phosphate ester and how they participate in the reaction, for example, through hydrogen bonding to the phosphoryl oxygen and the leaving group. nih.gov These simulations track the motion of all atoms over time, providing a dynamic picture of the solvent's influence on the reaction pathway and energetics. diva-portal.org For phosphate ester hydrolysis, explicit water molecules can play a direct role in the proton transfer steps that often accompany the cleavage of the P-O bond. acs.org
Prediction of Nucleophilic Attack and Reaction Pathways
Computational studies are instrumental in predicting the most likely site of nucleophilic attack and the subsequent reaction pathway. For BNPP, the primary site of attack is the electrophilic phosphorus atom. Theoretical models can compare the feasibility of different nucleophiles, such as a water molecule, a hydroxide ion, or a metal-activated hydroxide. researchgate.net
The hydrolysis of BNPP can proceed through different mechanistic pathways, including:
A concerted (SN2-like) mechanism: In this pathway, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. This is often characterized by a single transition state.
A stepwise mechanism: This involves the formation of a stable or metastable pentacoordinated intermediate. researchgate.net This pathway would have at least two transition states.
Theoretical calculations have shown that for substrates with good leaving groups, like the p-nitrophenoxide in BNPP, the reaction can proceed through an enforced concerted mechanism. researchgate.net In this type of mechanism, the nucleophilic attack is the rate-determining step. researchgate.net
Energetic and Entropic Contributions to Reaction Barriers
A complete understanding of a reaction's kinetics requires knowledge of both the energetic (enthalpic, ΔH‡) and entropic (ΔS‡) contributions to the free energy of activation (ΔG‡). Computational chemistry allows for the calculation of these thermodynamic parameters.
The enthalpy of activation is related to the potential energy barrier of the reaction, which includes bond-breaking and bond-making energies. The entropy of activation reflects the change in disorder between the reactants and the transition state. For example, a reaction where two molecules come together to form a single transition state (an associative mechanism) typically has a negative entropy of activation. chemrxiv.org
Studies on the hydrolysis of related phosphate esters have determined these parameters, providing insights into the nature of the transition state. acs.org For example, a slightly positive activation entropy was interpreted as evidence for a loose transition state in the hydrolysis of some aryl phosphate dianions. acs.org The accurate calculation of these values is computationally demanding but essential for a full kinetic profile of the hydrolysis of BNPP.
Table 2: Compound Names
| Compound Name |
|---|
| Bis(4-nitrophenyl) phenyl phosphate |
| p-nitrophenoxide |
| Water |
Environmental Research on Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For Bis(4-nitrophenyl) phosphate (B84403), the primary abiotic degradation pathways are hydrolysis and photolysis, which are significantly influenced by environmental conditions such as pH and the presence of catalysts or photosensitizers.
Hydrolysis is a dominant degradation pathway for organophosphate esters like BNPP in aqueous environments. The process involves the cleavage of the phosphoester bonds (P-O), leading to the formation of simpler, often less toxic, compounds. researchgate.net The hydrolysis of BNPP is extremely slow in the absence of catalysts but can be accelerated by various factors. researchgate.netresearchgate.net
The reaction involves a nucleophilic attack on the phosphorus atom. Studies have shown that the hydrolysis of BNPP can be significantly catalyzed by metal complexes and nanoparticles. For instance, the use of zero-valent iron nanoparticles (ZVI NPs) has been shown to degrade BNPP effectively in aqueous media. researchgate.net The initial step in this process is the hydrolysis of the P-O bonds, followed by the reduction of the nitro groups to amine groups, with the entire degradation taking place within minutes. researchgate.net
The rate of hydrolysis is also highly dependent on pH. The kinetics of the non-enzymatic hydrolysis of a related compound, p-nitrophenyl phosphate, show a significant dependence on the ionic species present in the solution, which is dictated by the pH. cdnsciencepub.com For BNPP, which is a phosphodiester, the stability is also pH-dependent, and its hydrolysis can be catalyzed by specific biomimetic complexes, such as Zn(II) complexes, which mimic the active sites of metalloenzymes like alkaline phosphatases. researchgate.net These catalysts function by providing a nucleophile (like a metal-bound hydroxide (B78521) or alkoxide) that attacks the phosphorus center, leading to the cleavage of the ester bond and the release of 4-nitrophenol (B140041) or 4-nitrophenolate (B89219). researchgate.netrsc.org
Research using oxamido-bridged dinuclear copper(II) complexes has also been conducted to study the mechanism of BNPP cleavage. sigmaaldrich.com Furthermore, cerium oxide (CeO₂) nanoparticles have demonstrated catalytic activity in the hydrolysis of BNPP, which is used as a model substrate to study the cleavage of DNA and RNA. acs.org
Table 1: Kinetic Data for the Hydrolysis of Phenyl Phosphate Esters
| Compound | Condition | Catalyst/Medium | Rate Constant/Parameter | Value | Source |
| p-Nitrophenyl phosphate | pH 2.6 | Aqueous solution | Activation Energy | 26.0 kcal/mole | cdnsciencepub.com |
| Ethyl (4-nitrophenyl) phosphodiester | 35 °C | N-methylcyclen-Zn-OH | Second-order rate constant | 7.9 x 10⁻⁷ M⁻¹s⁻¹ | researchgate.net |
| Pendant alcohol-pendant cyclen complex with Zn(II) | 35 °C | Intramolecular reaction | First-order rate constant | 3.5 x 10⁻⁵ s⁻¹ | researchgate.net |
Photolytic degradation involves the breakdown of a chemical initiated by the absorption of light energy. While direct photolysis of Bis(4-nitrophenyl) phosphate is not extensively documented, its degradation can be significantly enhanced by light in the presence of photosensitizers, a process known as photo-enhanced or photosensitized degradation.
A notable study demonstrated that the hydrolysis of BNPP can be accelerated by a factor of 1000 when catalyzed by a Cu(II) bipyridine complex attached to gold nanoparticles (AuNPs) and irradiated with a green laser (532 nm). rsc.org In this system, the plasmonic nanoparticles absorb light, enhancing the catalytic activity of the copper complex. The reaction was monitored by observing the formation of the product, 4-nitrophenolate, in a buffered solution at pH 8. rsc.org This indicates that in sunlit surface waters containing suitable metallic or organic photosensitizers, the degradation of BNPP could be substantially faster than through hydrolysis alone. The mechanism involves the plasmon-generated excited electrons or localized heating enhancing the catalytic cycle of the complex. rsc.org
Role as an Agrochemical Agent Model for Environmental Fate Studies
Phosphate esters are a class of compounds widely used in agrochemical formulations, such as pesticides. researchgate.net These compounds can be persistent in the environment and exhibit neurotoxic effects in mammals, making the study of their environmental fate crucial. researchgate.net However, due to the vast number of agrochemicals, it is impractical to study each one individually in detail. Therefore, model compounds are used to understand the general behavior of a class of chemicals.
Bis(4-nitrophenyl) phosphate is frequently used as a model agrochemical agent for several reasons:
Structural Similarity: Its phosphodiester structure is representative of many organophosphate pesticides. researchgate.net
Ease of Detection: The hydrolysis product, 4-nitrophenol (or its conjugate base, 4-nitrophenolate, at higher pH), is a chromophore, meaning it absorbs light in the visible spectrum, making it easy to detect and quantify using UV-visible spectroscopy. researchgate.netrsc.org This simplifies the monitoring of degradation kinetics.
Stability: BNPP is relatively stable to spontaneous hydrolysis, which allows for controlled studies of catalytic and photolytic degradation pathways without high background noise. researchgate.net
By studying the degradation of BNPP under various simulated environmental conditions (e.g., in the presence of different soil components, nanoparticles, or light), researchers can gain insights into the potential environmental pathways for related agrochemicals. researchgate.net This helps in developing more accurate environmental fate models, which predict how a chemical will move and transform in the environment, including its potential to leach into groundwater or persist in the soil. battelle.orgresearchgate.net Studies on the bioactivation of BNPP by soil organisms like earthworms also contribute to understanding its ecological impact and the transformation it undergoes in the soil environment. nih.gov
Advanced Analytical Methodologies for Research Studies
Spectroscopic Techniques for Reaction Monitoring and Product Identification
Spectroscopy is a cornerstone for the real-time observation of chemical reactions and the definitive identification of reactants, intermediates, and products.
UV-Visible spectroscopy is a powerful and accessible technique for monitoring the kinetics of reactions involving BNPP, particularly its hydrolysis. The principle of this application lies in the distinct spectral properties of the reactant and its product, 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate). While BNPP itself does not significantly absorb light in the visible range, the hydrolysis product, 4-nitrophenolate (B89219), exhibits a strong absorbance maximum at approximately 400-405 nm under neutral or alkaline conditions. rsc.orgresearchgate.net
By monitoring the increase in absorbance at this wavelength over time, researchers can precisely track the formation of the product and thereby determine the reaction rate. rsc.org This method is routinely employed to calculate pseudo-first-order rate constants (k_obs) when the reaction is studied under conditions where the catalyst or other reagents are in excess. nih.gov The data obtained from these kinetic runs can be analyzed using models such as the Michaelis-Menten formalism to elucidate catalytic mechanisms and efficiency. rsc.org
| Parameter | Typical Value/Condition | Purpose | Reference |
|---|---|---|---|
| Wavelength (λmax) | 400-405 nm | Monitoring the formation of 4-nitrophenolate product. | rsc.orgresearchgate.net |
| pH | Typically pH 7-9 | Ensures the product is in its colored, deprotonated form. | rsc.org |
| Temperature | Controlled (e.g., 25 °C) | Ensures consistent and reproducible kinetic data. | nih.gov |
| Analysis Model | Initial Rate / Michaelis-Menten | To determine rate constants and catalytic parameters. | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 NMR (³¹P NMR), offers direct insight into the chemical environment of the phosphorus atom at the core of BNPP. This technique is invaluable for elucidating reaction mechanisms, as any change in the bonding or coordination of the phosphate (B84403) group results in a measurable change in the ³¹P chemical shift.
For instance, when studying the catalytic hydrolysis of BNPP by metalloenzymes or synthetic catalysts, ³¹P NMR can be used to observe the interaction between the phosphate group and the catalyst's active site. The coordination of the phosphate's oxygen atoms to a metal ion in a catalyst, such as Zn(II), leads to a distinct upfield shift in the ³¹P NMR signal. researchgate.net This provides direct evidence of substrate binding to the catalyst, a critical step in the mechanistic pathway. researchgate.net By comparing the spectra of the substrate alone with its spectra in the presence of a catalyst, researchers can confirm the formation of a substrate-catalyst complex and probe the nature of this interaction. researchgate.netresearchgate.net
| Observation | Mechanistic Interpretation | Reference |
|---|---|---|
| Upfield chemical shift of ³¹P signal | Interaction/coordination of phosphate oxygen atoms with a catalyst (e.g., metal ion). | researchgate.net |
| Appearance of new signals | Formation of a new phosphorus-containing species, such as an intermediate or product. | researchgate.net |
| Signal broadening | Changes in the dynamics or chemical exchange processes involving the phosphate group. |
X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of crystalline materials. In the context of BNPP research, it can provide unparalleled insights into how the substrate binds to the active site of an enzyme or a synthetic catalyst. By obtaining a crystal structure of a catalyst-BNPP complex, researchers can visualize the precise orientation of the substrate and identify the key intermolecular interactions, such as hydrogen bonds or coordination bonds, that are crucial for catalysis.
While capturing the structure of a transient reaction intermediate is exceptionally challenging, X-ray crystallography has been successfully used to characterize stable enzyme-inhibitor conjugates and substrate analogs bound within a catalytic pocket. nih.gov For example, structures of enzymes with covalently bound organophosphates reveal the conformational changes that occur upon inhibition. Furthermore, advanced techniques like time-resolved X-ray crystallography are being developed to capture molecular "snapshots" of enzymes in action, offering the potential to directly observe the structural changes that occur during the catalytic cycle, including the formation and decay of reaction intermediates. The gas-phase structures of related compounds can also be determined using techniques like electron diffraction. wikipedia.org
Chromatographic Methods for Separation and Quantification of Reaction Components
Chromatographic techniques are essential for separating the components of a reaction mixture and quantifying their concentrations. High-Performance Liquid Chromatography (HPLC) is the most common method used for the analysis of BNPP and its reaction products.
A typical approach involves reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. sielc.comnih.gov This allows for the effective separation of the relatively polar product, 4-nitrophenol, from the less polar parent compound, BNPP. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comnih.gov An ion-pairing agent, such as tetrabutylammonium (B224687) bromide, may be added to the mobile phase to improve the retention and peak shape of the anionic phosphate compounds. nih.gov
Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the product or reactant absorbs strongly, such as 290 nm for the simultaneous detection of 4-nitrophenol and its conjugated metabolites. nih.gov This setup allows for the accurate quantification of each component, making HPLC a vital tool for validating kinetic data from spectroscopy and for analyzing complex sample matrices. sielc.comnih.govnih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Technique | Reverse-Phase (RP) HPLC | Separation based on polarity. | sielc.comnih.gov |
| Column | C18 | Nonpolar stationary phase for retaining analytes. | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer | Elutes components at different rates for separation. | sielc.comnih.gov |
| Detection | UV-Vis (e.g., 290 nm) | Quantification of separated components. | nih.gov |
Conclusion and Future Research Directions
Current Challenges and Unanswered Questions
The utility of bis(4-nitrophenyl) phenyl phosphate (B84403), while significant, is not without its challenges and leaves several questions open for further investigation. A primary area of concern is the stability of the compound under various experimental conditions. While its hydrolysis is a key feature for its use as a substrate, this reactivity can also be a limitation, affecting its shelf-life and requiring careful handling and storage. sigmaaldrich.com The precise mechanisms of its degradation under different environmental conditions, such as by zero-valent iron nanoparticles, are still being elucidated. researchgate.net For instance, while it is known that zero-valent iron nanoparticles can degrade bis(4-nitrophenyl) phosphate, the complete reaction pathway and the influence of various environmental factors on this process are not fully understood. researchgate.net
Another challenge lies in fully characterizing the kinetics and mechanisms of its reactions. While studies have explored its hydrolysis catalyzed by various agents, including enzymes and metal complexes, a complete understanding of the factors governing the reaction rates and pathways is still developing. rsc.orgresearchgate.netnih.gov For example, the photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using copper(II) bipyridine-capped plasmonic nanoparticles showed a significant rate enhancement, but the exact mechanism behind this photo-enhancement requires further investigation. rsc.org
Furthermore, while bis(4-nitrophenyl) phosphate has been employed as an inhibitor for certain enzymes, its specificity and the potential for off-target effects are not exhaustively documented. nih.gov Unanswered questions remain regarding its interactions with a broader range of biological molecules and its potential for non-specific binding, which could complicate the interpretation of experimental results. The toxicological properties of bis(4-nitrophenyl) phosphate and its degradation products also warrant more thorough investigation to ensure safe handling and disposal. chemicalbook.com
Finally, the synthesis of derivatives of bis(4-nitrophenyl) phenyl phosphate with tailored properties presents both a challenge and an opportunity. Developing synthetic routes to modify the phenyl or nitrophenyl groups could lead to new probes with altered reactivity, solubility, or spectral properties, but these synthetic endeavors can be complex.
Emerging Areas of Research for Phosphate Esters as Chemical Tools
Phosphate esters, a class of compounds to which bis(4-nitrophenyl) phenyl phosphate belongs, are at the forefront of several emerging areas of chemical research. Their inherent reactivity and structural versatility make them valuable tools in chemical biology, materials science, and catalysis. hashnode.devrsc.org
One of the most promising frontiers is the development of "smart" materials. Researchers are exploring the use of phosphate esters in creating materials that can respond to environmental stimuli, self-heal, or provide real-time feedback. hashnode.dev The transesterification of phosphate triesters is being investigated as a dynamic covalent chemistry for creating adaptable and recyclable polymer networks. researchgate.net This approach could lead to the development of sustainable thermosetting polymers with applications in a wide range of industries. researchgate.net
In the realm of chemical biology, phosphate esters are being developed as sophisticated probes and prodrugs. acs.org For instance, phosphotriester derivatives of biologically active nucleotides are being synthesized to facilitate their entry into cells. acs.org The phosphate ester group's relative rarity in secondary metabolites compared to other functional groups means it represents a less explored area of chemical space with significant potential for discovering new biological activities. rsc.org
The field of catalysis is also seeing innovative applications of phosphate esters. New catalytic methods are being developed for the efficient synthesis of phosphite (B83602) and phosphate triesters, which are important intermediates in the synthesis of many biologically relevant molecules, including oligonucleotides. nih.govnih.govrsc.org Furthermore, the unique properties of phosphate esters are being harnessed in the design of novel catalysts. For example, nanozymes, which are nanomaterials with enzyme-like properties, have been developed using phosphate ester chemistry to cleave RNA and DNA. acs.orgmdpi.com The hydrolysis of phosphate esters is also a key reaction in the development of artificial hydrolases, where metal complexes are designed to mimic the function of natural enzymes. researchgate.net
The following interactive data table summarizes some emerging research areas for phosphate esters:
| Research Area | Specific Application | Key Findings/Potential |
| Smart Materials | Dynamic Covalent Networks | Phosphate triester transesterification allows for the creation of self-healing and recyclable polymers. researchgate.net |
| Chemical Biology | Nucleotide Prodrugs | Phosphotriester derivatives enhance the cellular uptake of biologically active nucleotides. acs.org |
| Catalysis | Synthesis of Oligonucleotides | New catalytic phosphate protecting groups lead to highly efficient phosphotriester oligonucleotide synthesis. nih.govnih.gov |
| Nanozymes | RNA/DNA Cleavage | Modified gold nanoparticles with ribonuclease-like activity can cleave phosphate esters. mdpi.com |
| Artificial Enzymes | Mimicking Hydrolases | Metal complexes are being designed to catalyze the hydrolysis of phosphate esters, mimicking the function of natural enzymes. researchgate.net |
Potential for Exploration of Bis(4-nitrophenyl) Phenyl Phosphate (Phosphotriester) in Specific Academic Contexts
Bis(4-nitrophenyl) phenyl phosphate holds significant potential for exploration in various specific academic research contexts, primarily due to its well-defined reactivity as a substrate for a range of enzymes and catalytic systems.
Enzyme Kinetics and Mechanistic Studies: This phosphotriester is an excellent model substrate for investigating the kinetics and mechanisms of phosphotriesterases and other hydrolases. sigmaaldrich.comsigmaaldrich.com Its hydrolysis results in the release of p-nitrophenolate, a chromogenic product that can be easily monitored by UV-Vis spectroscopy, allowing for straightforward kinetic assays. rsc.orgcam.ac.uk This makes it a valuable tool for:
Characterizing new enzymes: Determining the substrate specificity and catalytic efficiency of newly discovered or engineered hydrolases.
Probing enzyme active sites: Studying the effects of site-directed mutagenesis on enzyme activity by comparing the kinetic parameters of wild-type and mutant enzymes with bis(4-nitrophenyl) phosphate as the substrate.
Investigating reaction mechanisms: Elucidating the catalytic mechanisms of enzymes by analyzing the kinetics of hydrolysis under different conditions (e.g., pH, temperature, presence of inhibitors). nih.govresearchgate.net For example, it has been used to study the membrane topology of glycosyltransferases. nih.gov
Development of Biosensors and Diagnostic Assays: The enzymatic hydrolysis of bis(4-nitrophenyl) phosphate, with its resulting color change, can be adapted for the development of simple and sensitive biosensors. For instance, it could be used to detect the presence of specific enzymes in biological samples or to screen for inhibitors of these enzymes.
Environmental Science and Bioremediation: As a model organophosphate compound, bis(4-nitrophenyl) phosphate can be used in studies aimed at understanding the environmental fate of organophosphate pesticides and developing new bioremediation strategies. researchgate.net Researchers can use it to:
Isolate and characterize organophosphate-degrading microorganisms: By using bis(4-nitrophenyl) phosphate as the sole phosphorus source in enrichment cultures.
Evaluate the efficiency of different remediation technologies: Such as the use of zero-valent iron nanoparticles for the degradation of organophosphate contaminants. researchgate.net
Inhibitor Screening and Drug Discovery: The compound can be used as a substrate in high-throughput screening assays to identify potential inhibitors of phosphotriesterases. nih.gov Such inhibitors could have applications in medicine or as antidotes for organophosphate poisoning. For example, it has been used to study the inhibition of various glycosyltransferases. nih.gov
The following table outlines potential academic applications of Bis(4-nitrophenyl) phenyl phosphate:
| Academic Context | Specific Application | Rationale |
| Enzyme Kinetics | Characterization of phosphotriesterases | Hydrolysis produces a chromogenic product (p-nitrophenolate) allowing for easy kinetic monitoring. rsc.orgcam.ac.uk |
| Mechanistic Studies | Probing enzyme active sites and reaction pathways | The well-defined structure of the substrate allows for systematic studies of structure-activity relationships. nih.govnih.gov |
| Biosensor Development | Detection of specific hydrolases | The colorimetric nature of the reaction provides a simple and sensitive detection method. |
| Environmental Science | Model for organophosphate degradation studies | Serves as a safe and easy-to-handle model compound for more toxic organophosphates. researchgate.net |
| Drug Discovery | High-throughput screening for enzyme inhibitors | The straightforward kinetic assay is amenable to high-throughput formats for screening large compound libraries. nih.govsigmaaldrich.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
